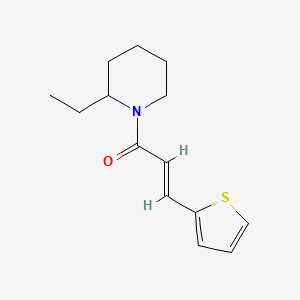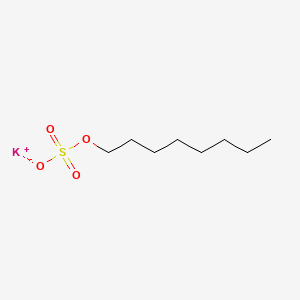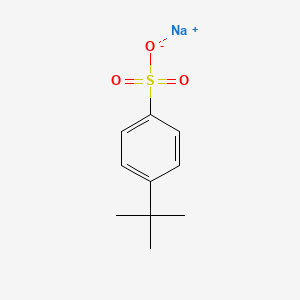
4-Tert-butylbenzenesulfonic acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butylbenzenesulfonic acid, sodium salt is an organic compound with the molecular formula C10H13NaO3S. It is a derivative of benzenesulfonic acid where a tert-butyl group is attached to the benzene ring. This compound is commonly used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butylbenzenesulfonic acid, sodium salt typically involves the sulfonation of tert-butylbenzene. The reaction is carried out by treating tert-butylbenzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Tert-butylbenzenesulfonic acid, sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and nucleophiles. Conditions typically involve the use of solvents like dichloromethane or acetonitrile.
Oxidation and Reduction: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound .
Applications De Recherche Scientifique
4-Tert-butylbenzenesulfonic acid, sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical assays and as a surfactant in biological studies.
Medicine: Investigated for its potential use in drug formulation and delivery.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Tert-butylbenzenesulfonic acid, sodium salt involves its ability to act as a strong acid and a surfactant. It can interact with various molecular targets, including proteins and enzymes, altering their activity and function. The sulfonic acid group is key to its reactivity, enabling it to participate in a wide range of chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenesulfonic acid
- Toluene-4-sulfonic acid
- Methanesulfonic acid
Comparison
4-Tert-butylbenzenesulfonic acid, sodium salt is unique due to the presence of the tert-butyl group, which imparts steric hindrance and affects its reactivity compared to other sulfonic acids. This makes it particularly useful in applications where selective reactivity is desired .
Propriétés
Formule moléculaire |
C10H13NaO3S |
|---|---|
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
sodium;4-tert-butylbenzenesulfonate |
InChI |
InChI=1S/C10H14O3S.Na/c1-10(2,3)8-4-6-9(7-5-8)14(11,12)13;/h4-7H,1-3H3,(H,11,12,13);/q;+1/p-1 |
Clé InChI |
WWNNTRKNZRMYDL-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B13824320.png)

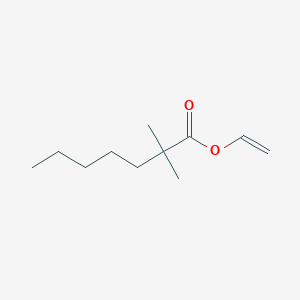
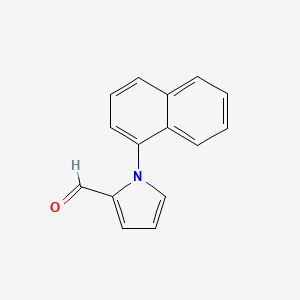
![1-(4-Butoxy-3-ethoxyphenyl)-2-(3-hydroxypropyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B13824338.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B13824343.png)
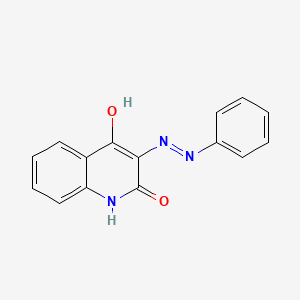
![N'-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-1-benzofuran-2-carbohydrazide](/img/structure/B13824357.png)
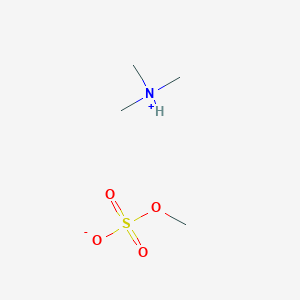
![beta-Alanine, N-[4-(2,2-dicyanoethenyl)-3-methylphenyl]-N-(2-phenylethyl)-, methyl ester](/img/structure/B13824376.png)


